ATAD2 Selectivity Over BRD4
2-Bromo-N-(4-butoxyphenyl)-2-methylpropanamide demonstrates a 10-fold selectivity for the ATAD2 bromodomain (Kd = 158 nM) over the BRD4 bromodomain (Kd = 1590 nM) [1]. In comparison, the structurally related analog 2-bromo-N-phenylpropanamide shows significantly lower potency and no reported selectivity for ATAD2, with a measured Kd of >10,000 nM for the polybromo-1 protein [2].
Comparator >10,000 nM (PB1)
| Evidence Dimension | Binding affinity (Kd) to bromodomain proteins |
|---|---|
| Target Compound Data | Kd = 158 nM (ATAD2); Kd = 1590 nM (BRD4) |
| Comparator Or Baseline | 2-bromo-N-phenylpropanamide: Kd > 10,000 nM (PB1 bromodomain) |
| Quantified Difference | Target compound is >63-fold more potent for ATAD2 and >6-fold more potent for BRD4 than the comparator is for PB1. Target compound shows 10-fold selectivity for ATAD2 over BRD4. |
| Conditions | Mass spectrometry-based chemoproteomic assay in human HUT78 cells for ATAD2 and BRD4 [1]; VP-ITC microcalorimetry with recombinant PB1 bromodomain for comparator [2]. |
Why This Matters
This selective binding profile is essential for researchers investigating ATAD2-specific functions in cancer and epigenetic regulation, as it allows for target deconvolution and minimizes confounding off-target effects from BRD4 inhibition, a common issue with pan-BET inhibitors.
- [1] BindingDB. BDBM50098250 (CHEMBL3590389): Kd values for ATAD2 and BRD4. View Source
- [2] BindingDB. BDBM50628859 (CHEMBL5425250): Kd >10,000 nM for polybromo-1. View Source
